molecular formula C13H18O3 B8606493 2-(2-(Benzyloxy)ethyl)-2-methyl-1,3-dioxolane CAS No. 90033-40-2

2-(2-(Benzyloxy)ethyl)-2-methyl-1,3-dioxolane

Cat. No.: B8606493
CAS No.: 90033-40-2
M. Wt: 222.28 g/mol
InChI Key: BKZOPLILBSIAKX-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

90033-40-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-2-(2-phenylmethoxyethyl)-1,3-dioxolane

InChI

InChI=1S/C13H18O3/c1-13(15-9-10-16-13)7-8-14-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

BKZOPLILBSIAKX-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-benzyloxy-2-butanone (10 g, 56.1 mmol), ethylene glycol (40 ml, 718 mmol), triethyl orthoformate (9.3 ml, 55.9 mmol) and p-toluenesulfonic acid monohydrate (290 mg, 1.52 mmol) was stirred at room temperature for 13.5 hours. To the reaction mixture, a saturated aqueous sodium hydrogen carbonate solution (40 ml) was added and the mixture was extracted three times with chloroform (50 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by silica gel column chromatography (NH silica gel, elution solvent: heptane/ethyl acetate=1/0 to 4/1 gradient). Desired fractions were concentrated to obtain the title compound (10.08 g, 80.8% yield) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
290 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
80.8%

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